molecular formula C19H19F3N4O2S B2930176 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1207022-37-4

1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B2930176
CAS No.: 1207022-37-4
M. Wt: 424.44
InChI Key: LVZVWESBPFHRTP-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a trifluoromethyl group at position 2 and a piperidin-4-ylmethyl group at position 1. The trifluoromethyl group contributes to metabolic stability and electronic effects, while the sulfonyl group may improve binding affinity to specific receptors or enzymes .

Properties

IUPAC Name

1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c20-19(21,22)18-24-16-5-1-2-6-17(16)26(18)13-14-7-10-25(11-8-14)29(27,28)15-4-3-9-23-12-15/h1-6,9,12,14H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZVWESBPFHRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting the compound's biological activity, structure-activity relationships, and potential therapeutic applications.

Structural Overview

The compound features a benzo[d]imidazole core, which is known for its diverse biological activities, and is substituted with a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The pyridin-3-ylsulfonyl and piperidine moieties contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can possess notable antibacterial and antifungal activities. Specifically:

  • MIC Values : Compounds derived from benzimidazole have demonstrated minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against various pathogens, including S. typhi and C. albicans .

Cytotoxicity and Antitumor Activity

The compound's structural features suggest potential cytotoxic effects against cancer cells. Preliminary studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines:

  • IC50 Values : Some benzimidazole derivatives have shown IC50 values in the low nanomolar range for inhibiting cancer cell growth . These findings suggest that the target compound may also exhibit significant antitumor activity.

The proposed mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors due to the presence of sulfonamide groups, which are known to form strong interactions with protein targets. This interaction could lead to the modulation of signaling pathways involved in cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Benzo[d]imidazole Ring : Variations in substituents can significantly alter biological activity.
  • Piperidine Ring Modifications : Altering the piperidine structure may enhance binding affinity to target proteins.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of benzimidazole compounds:

  • Antimicrobial Studies : A study evaluated various benzimidazole derivatives for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects of related compounds indicated significant inhibition of cell growth in transformed cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

(a) Trifluoromethyl-Containing Benzimidazoles
  • 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 3671-65-6):
    This simpler analog lacks the piperidinylmethyl substituent, resulting in reduced target selectivity and pharmacokinetic stability compared to the target compound. The absence of the sulfonyl-piperidine group limits its interaction with hydrophobic binding pockets .
  • 6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione derivatives (e.g., 14d, 14e): These compounds, bearing electron-withdrawing chloro substituents and dione moieties, exhibit potent activity in P2X3 receptor inhibition.
(b) Piperidine-Linked Benzimidazoles
  • N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6e) :
    This derivative shares a piperidinylmethyl group but replaces the sulfonyl-pyridine with a trifluoromethylbenzyl group. It demonstrates strong acetylcholinesterase inhibition (IC₅₀ < 2 μM) but may suffer from higher lipophilicity, reducing aqueous solubility .
  • 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride :
    The ethoxyethyl group enhances solubility, but the lack of a sulfonyl substituent diminishes its ability to engage in hydrogen bonding, a key feature of the target compound’s pyridin-3-ylsulfonyl group .

Role of Sulfonyl and Piperidine Modifications

  • MR-S1-19 (2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole): This analog uses a pyrazole-sulfonyl group instead of pyridine-sulfonyl.
  • HS203873-inspired benzo[d]imidazole-2-one derivatives :
    These NLRP3 inhibitors incorporate a piperidin-4-yl group but lack the trifluoromethyl substituent. The target compound’s trifluoromethyl group may confer greater metabolic resistance and electronic modulation, critical for sustained activity .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :
    The pyridin-3-ylsulfonyl group in the target compound likely reduces LogP compared to analogs with benzyl or alkyl substituents (e.g., 6e), enhancing aqueous solubility.
  • Metabolic Stability : The trifluoromethyl group and sulfonamide bond in the target compound may slow oxidative metabolism compared to compounds with methoxy or ethoxy groups (e.g., 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole) .

Q & A

Q. What synthetic strategies are commonly employed to synthesize 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, as seen in the formation of benzimidazole precursors .
  • Sulfonylation : Reaction of piperidine derivatives with pyridin-3-ylsulfonyl chloride under basic conditions (e.g., triethylamine) to install the sulfonyl group .
  • Purification : Silica gel column chromatography or recrystallization from solvents like ethanol or DMSO to isolate pure compounds .
    Key intermediates are characterized using NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl group at C2 of benzimidazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric purity (±0.4% for C, H, N) .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .
  • Recrystallization : From solvents like ethanol or acetonitrile to remove unreacted starting materials .
  • HPLC : For high-purity batches (>98%), especially when assessing biological activity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of piperidine-containing analogs?

  • Chiral Resolutions : Use of chiral auxiliaries or enantioselective catalysts (e.g., Pd/C with chiral ligands) to isolate specific isomers .
  • Dynamic Kinetic Resolution : Adjusting reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer .
  • X-ray Crystallography : To confirm absolute configuration of intermediates .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzimidazole core?

  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with target proteins (e.g., kinases, GSK-3β) .
  • Pyridinylsulfonyl-Piperidine Moiety : Critical for binding to ATP pockets in enzymes (e.g., IGF-1R kinase); substitution with bulkier groups reduces solubility but increases potency .
  • Benzimidazole N-Methylation : Improves bioavailability but may reduce target affinity due to steric effects .

Q. How can computational modeling guide the optimization of this compound for specific targets?

  • Molecular Docking : Predict binding poses with targets like GSK-3β or Plasmodium hemozoin .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity (IC50) .

Q. What strategies address poor aqueous solubility in analogs of this compound?

  • Prodrug Design : Introduce phosphate or glycoside groups for transient hydrophilicity .
  • Cocrystallization : With cyclodextrins or succinic acid to enhance dissolution rates .
  • PEGylation : Attach polyethylene glycol chains to the benzimidazole nitrogen .

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?

  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
  • Plasma Protein Binding Assays : Adjust dosing regimens if >95% binding is observed .
  • Orthogonal Assays : Validate target engagement using SPR or thermal shift assays .

Q. What challenges arise when scaling up the synthesis of this compound?

  • Catalyst Efficiency : Replace Pd₂(dba)₃ with cheaper Ni-based catalysts for large-scale coupling .
  • Solvent Volume Reduction : Switch from DMSO to ethanol-water mixtures for greener processing .
  • Purification Throughput : Replace column chromatography with centrifugal partition chromatography .

Q. What mechanistic insights exist for the nucleophilic substitution steps in its synthesis?

  • Kinetic Studies : Monitor reaction progress via in situ IR to optimize temperature and base (e.g., K₃PO₄ vs. Cs₂CO₃) .
  • Isotopic Labeling : Use ²H or ¹⁸O to trace sulfonate group transfer .
  • DFT Calculations : Predict transition states for SN2 reactions at the piperidine nitrogen .

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